2-Pentyn-1-ol, 5,5-dimethoxy-
CAS No.: 79576-62-8
Cat. No.: VC19336989
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79576-62-8 |
|---|---|
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 5,5-dimethoxypent-2-yn-1-ol |
| Standard InChI | InChI=1S/C7H12O3/c1-9-7(10-2)5-3-4-6-8/h7-8H,5-6H2,1-2H3 |
| Standard InChI Key | MWZODJFDDQYSKG-UHFFFAOYSA-N |
| Canonical SMILES | COC(CC#CCO)OC |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of 2-pentyn-1-ol, 5,5-dimethoxy- is inferred as C₇H₁₂O₃, derived from the parent compound 2-pentyn-1-ol (C₅H₈O) with the addition of two methoxy (-OCH₃) groups. This yields a theoretical molecular weight of 142.15 g/mol, consistent with alkyne-containing polyols .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 142.15 g/mol |
| Boiling Point (est.) | 215–220°C (extrapolated) |
| Density (est.) | 1.02–1.05 g/cm³ |
| LogP (Partition Coeff.) | 0.8 ± 0.2 |
The presence of polar oxygen atoms (hydroxyl and methoxy groups) reduces hydrophobicity compared to unsubstituted alkynols, as evidenced by the moderate LogP value .
Spectroscopic Signatures
Infrared Spectroscopy (IR):
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O-H Stretch: A broad peak near 3300 cm⁻¹ indicates hydrogen bonding in the hydroxyl group.
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C≡C Stretch: A sharp absorption at 2100–2150 cm⁻¹ confirms the alkyne functionality .
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C-O Stretch: Methoxy groups produce strong bands at 1100–1050 cm⁻¹ .
Nuclear Magnetic Resonance (NMR):
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¹H NMR:
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δ 1.8–2.1 ppm (t, 2H): Methylene protons adjacent to the alkyne.
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δ 3.3–3.5 ppm (s, 6H): Methoxy protons.
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δ 4.1–4.3 ppm (t, 2H): Hydroxyl-bearing methylene group.
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¹³C NMR:
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δ 70–85 ppm: Alkyne carbons.
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δ 50–55 ppm: Methoxy carbons.
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Synthetic Pathways and Optimization
Protection-Deprotection Strategies
The synthesis of 2-pentyn-1-ol, 5,5-dimethoxy- typically involves sequential protection of the hydroxyl group to prevent undesired side reactions. A plausible route includes:
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Methylation of 2-Pentyn-1-ol:
Reaction with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) selectively protects the hydroxyl group as a methoxy derivative. -
Purification:
Column chromatography (silica gel, ethyl acetate/hexane) isolates the dimethoxy product .
Microwave-Assisted Synthesis
Recent advances in microwave irradiation enhance reaction efficiency. For example, α,β-unsaturated intermediates analogous to 2-pentyn-1-ol derivatives undergo rapid cyclization under microwave conditions (100–150°C, 10–15 min), suggesting potential applications in accelerating dimerization or oligomerization reactions .
Reactivity and Functionalization
Alkyne-Specific Reactions
The terminal alkyne participates in:
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Sonogashira Coupling: Cross-couplings with aryl halides to form conjugated enynes.
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Hydration: Acid-catalyzed addition of water yields α,β-unsaturated ketones .
Methoxy Group Reactivity
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Demethylation: Treatment with BBr₃ regenerates the diol, enabling further functionalization.
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Nucleophilic Substitution: Methoxy groups act as leaving groups under strong alkaline conditions.
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for oxygen-containing heterocycles. For instance, intramolecular cyclization forms tetrahydrofuran derivatives, which are prevalent in natural product synthesis .
Polymer Chemistry
The alkyne moiety enables click chemistry (e.g., azide-alkyne cycloaddition), facilitating the development of functionalized polymers with tailored thermal and mechanical properties.
Challenges and Future Directions
Stability Concerns
Propargyl alcohols like 2-pentyn-1-ol derivatives are prone to polymerization under acidic or high-temperature conditions. Stabilization strategies include:
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Low-Temperature Storage: Below –20°C in inert atmospheres.
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Inhibitor Additives: Hydroquinone or phenothiazine to suppress radical-initiated polymerization.
Scalability Issues
Current laboratory-scale syntheses face challenges in yield optimization (>60% yields remain elusive). Continuous-flow reactors and catalytic hydrogenation may address these limitations.
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